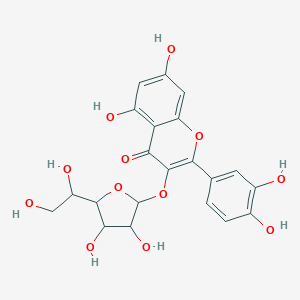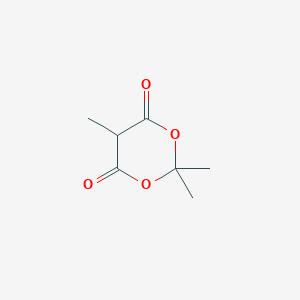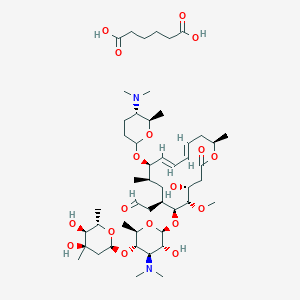
Isoquercitrin
Übersicht
Beschreibung
Synthesis Analysis
Isoquercitroside can be synthesized from rutin through enzymatic hydrolysis, using specific enzymes such as naringinase under optimal conditions including temperature and pH. This process results in high yields of isoquercitroside, demonstrating the feasibility of biocatalytic approaches for its production. The development of efficient synthesis methods is crucial for enabling the large-scale production of isoquercitroside for further research and potential therapeutic applications (Wang et al., 2015).
Molecular Structure Analysis
Isoquercitroside's molecular structure has been investigated through both empirical and quantum chemical techniques, revealing its conformational flexibility mainly in rotations around the inter-ring bond and the sugar link. Comparative studies of geometrical parameters between quercetin and isoquercitroside have shown the structural modifications induced by sugar substitution, with theoretical models closely matching experimental electronic spectra, confirming the reliability of these structural insights (Cornard, Boudet, & Merlin, 1999).
Chemical Reactions and Properties
Isoquercitroside undergoes various chemical reactions including enzymatic acylation, leading to the formation of derivatives with enhanced biological activities. The regioselective enzymatic acylation has been optimized to achieve high yields, showcasing the compound's versatility for chemical modifications aimed at improving its pharmacological profile (Ziaullah et al., 2013).
Wissenschaftliche Forschungsanwendungen
Potenzielle klinische Anwendungen
Isoquercitrin wird derzeit auf seine potenziellen klinischen Anwendungen untersucht. Es wird für die Prävention von Thromboembolien bei ausgewählten Krebspatienten untersucht . Dies könnte ein bedeutender Durchbruch in der Medizin sein, da Thromboembolien ein ernster Zustand sind, der zu lebensbedrohlichen Komplikationen führen kann.
Anti-Ermüdungsmittel
Eine weitere potenzielle Anwendung von this compound ist die Verwendung als Anti-Ermüdungsmittel bei Nierenkrebspatienten, die mit Sunitinib behandelt werden . Müdigkeit ist eine häufige Nebenwirkung von Krebs und seiner Behandlung, und die Suche nach wirksamen Möglichkeiten zur Bewältigung ist entscheidend für die Verbesserung der Lebensqualität von Krebspatienten.
Behandlung von Prurigo nodularis
This compound soll erfolgreich bei der Behandlung von Prurigo nodularis eingesetzt worden sein, einer schwer zu behandelnden juckenden Hautausschlägen . Obwohl dies auf einem einzigen Fallbericht basiert, eröffnet es eine neue potenzielle therapeutische Anwendung für this compound.
Antioxidative Eigenschaften
This compound wurde auf seine antioxidativen Eigenschaften untersucht . Es wurde gezeigt, dass es vor Schäden schützt, die durch das Fenton-Reagenz induziert werden, das zur Erzeugung von Hydroxylradikalen verwendet wird . Dies deutet darauf hin, dass this compound potenzielle Anwendungen bei Erkrankungen haben könnte, bei denen oxidativer Stress eine Rolle spielt.
COVID-19 Behandlung
This compound wird in einer klinischen Studie auf seine potenzielle Verwendung bei der Behandlung von mittelschwerem und schwerem COVID-19 untersucht . Dies ist ein vielversprechender Forschungsbereich angesichts der anhaltenden globalen Auswirkungen der COVID-19-Pandemie.
Flavonoidverbindung
This compound ist ein Flavonoid, eine Art chemischer Verbindung . Flavonoide sind bekannt für ihre vielfältigen positiven Auswirkungen auf die menschliche Gesundheit, darunter entzündungshemmende, antivirale und krebshemmende Wirkungen. Daher könnte this compound als Flavonoid eine breite Palette von potenziellen Anwendungen in der Gesundheit und Medizin haben.
Safety and Hazards
Wirkmechanismus
Target of Action
Isoquercitroside, also known as Isoquercetin, is a flavonoid, a type of chemical compound . It is the 3-O-glucoside of quercetin .
Mode of Action
It is known that isoquercitroside is being investigated for its potential therapeutic effects in various clinical conditions .
Biochemical Pathways
Isoquercitroside has been found to influence the MEK/ERK/Nrf1 signaling pathway . This pathway plays a crucial role in cellular processes such as growth, differentiation, and survival .
Result of Action
Isoquercitroside is currently being investigated for its potential to prevent thromboembolism in selected cancer patients and as an anti-fatigue agent in kidney cancer patients treated with sunitinib . There is also a single case report of its use in the successful treatment of prurigo nodularis, a difficult-to-treat pruritic eruption of the skin .
Biochemische Analyse
Biochemical Properties
Isoquercitroside interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions is complex and multifaceted, contributing to the compound’s antioxidant and chemoprotective effects .
Cellular Effects
Isoquercitroside has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Isoquercitroside exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Isoquercitroside’s effects may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Isoquercitroside vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Isoquercitroside is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Isoquercitroside is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Isoquercitroside and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
3-[(2S,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12/c22-6-12(27)19-16(29)17(30)21(32-19)33-20-15(28)14-11(26)4-8(23)5-13(14)31-18(20)7-1-2-9(24)10(25)3-7/h1-5,12,16-17,19,21-27,29-30H,6H2/t12-,16-,17-,19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJZLUXFQFQYAI-GNPVFZCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)C(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904976 | |
| Record name | Isoquercitrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21637-25-2 | |
| Record name | Isoquercitrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21637-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquercitrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021637252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoquercitrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16403 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoquercitrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dihydroxyphenyl)-3-(β-D-glucofuranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOQUERCITRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YX10VRV6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Isoquercitroside and where is it found?
A1: Isoquercitroside, also known as Isoquercetin, is a flavonoid commonly found in various plants. It is a natural compound belonging to the flavonol glycoside family. Studies have identified its presence in Amomum villosum [, ], Lavandula angustifolia (lavender) [], Equisetum diffusum (horsetail) [, ], Polygonum convolvulus (black bindweed) [], Psidium guajava (guava) leaves [], and Annona cherimolia []. It has also been found in Holarrhena floribunda [] and Saussurea laniceps [].
Q2: How is Isoquercitroside content typically measured in plants?
A2: Several analytical methods can be employed to quantify Isoquercitroside levels in plant materials. High-performance liquid chromatography (HPLC) is widely used for this purpose, often coupled with UV detection [, ]. This technique enables the separation and quantification of Isoquercitroside and other flavonoids in complex plant extracts.
Q3: What is the relationship between Isoquercitroside and Quercitroside?
A3: Both Isoquercitroside and Quercitroside are flavonoid glycosides and share a similar structure. They are both derived from Quercetin, a potent antioxidant flavonoid. The key difference lies in the position of the glucose moiety attached to the Quercetin molecule. Despite the structural similarity, their pharmacological properties might differ, making it crucial to distinguish and quantify them individually in plant extracts [].
Q4: How does the structure of Isoquercitroside influence its antioxidant activity?
A4: Isoquercitroside's antioxidant activity is attributed to its chemical structure. The presence of adjacent hydroxyl groups on the B ring, a hydroxyl group at the 4' position on the B ring, and a hydroxyl group at the 6 position on the A ring contribute significantly to its ability to scavenge DPPH radicals [, ]. This radical scavenging ability is a key indicator of antioxidant potential.
Q5: How does the processing of plant material affect Isoquercitroside content?
A5: Studies indicate that processing techniques can influence the levels of Isoquercitroside in plant materials. For instance, rice-frying Psidium guajava leaves was found to significantly increase the content of Isoquercitroside compared to using dried leaves []. This highlights the importance of considering processing methods when evaluating the potential therapeutic benefits of plants containing Isoquercitroside.
Q6: What are the potential applications of Isoquercitroside in traditional medicine?
A6: Traditionally, plants rich in Isoquercitroside have been used for various medicinal purposes. For example, Amomum villosum is used in traditional Chinese medicine for its therapeutic properties []. Equisetum diffusum has been traditionally used for its hypertensive, anti-inflammatory, diuretic, and hemostatic properties []. Psidium guajava leaves have a long history of use as an adjuvant therapy for diabetes []. While these traditional uses suggest potential benefits, further research is needed to validate these claims and understand the underlying mechanisms.
Q7: What are the challenges in developing analytical methods for Isoquercitroside?
A7: Developing accurate and reliable analytical methods for Isoquercitroside can be challenging due to the complexity of plant matrices and the presence of structurally similar compounds. Overcoming these challenges often requires sophisticated techniques like HPLC and ensuring proper method validation, including assessing accuracy, precision, and specificity []. This ensures the reliability and reproducibility of the analytical data.
Q8: What is the significance of color recognition in assessing the quality of plant materials containing Isoquercitroside?
A8: Color can serve as a visual indicator of the processing degree and quality of plant materials. Research on Platycladi Cacumen Carbonisata, a traditional hemostatic drug, demonstrated the use of color recognition as an external quality control method. By establishing a correlation between color parameters and the content of Isoquercitroside and other flavonoids, color recognition can potentially complement quantitative analytical methods for quality assessment [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[1,1'-Biphenyl]-4-pentanol](/img/structure/B50261.png)






